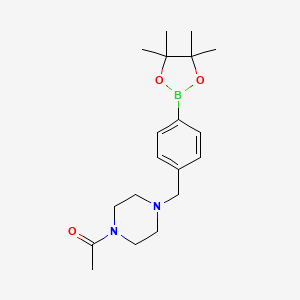

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone

Description

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone is a boronic ester-containing compound with a piperazine core substituted by an acetyl group and a benzyl linker bearing a pinacol-protected boronic acid moiety. Its molecular formula is C₁₇H₂₆BN₃O₃, with a molecular weight of 331.22 g/mol (CAS: 1206594-13-9) . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal and materials chemistry as a synthetic intermediate .

Propriétés

IUPAC Name |

1-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O3/c1-15(23)22-12-10-21(11-13-22)14-16-6-8-17(9-7-16)20-24-18(2,3)19(4,5)25-20/h6-9H,10-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWHYRGVSYINDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting pinacol with boron trihalides under controlled conditions.

Piperazine Introduction: The piperazine ring is then introduced via nucleophilic substitution, where the benzylated dioxaborolane reacts with piperazine under basic conditions.

Acetylation: Finally, the ethanone group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products

Boronic Acids: Formed through oxidation reactions.

Alcohol Derivatives: Formed through reduction reactions.

Substituted Piperazines: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.

Mécanisme D'action

The mechanism of action of 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Variations

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₇H₂₆BN₃O₃ | 331.22 | 1206594-13-9 | Benzyl linker, acetylpiperazine, pinacol boronic ester |

| 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone | C₁₇H₂₆BN₃O₃ | 331.22 | 1073372-01-6 | Pyridin-2-yl replaces benzyl; similar reactivity but altered electronics |

| (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | C₁₈H₂₇BN₂O₃ | 330.23 | 883738-38-3 | Methylpiperazine, phenyl boronic ester; enhanced lipophilicity |

| 1-[4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl]ethanone | C₁₇H₂₅BN₄O₃ | 344.22 | 1201644-39-4 | Pyridin-3-yl substitution; potential for divergent binding interactions |

Key Observations :

- Aromatic Group Impact : Replacing the benzyl group with pyridine (e.g., pyridin-2-yl or pyridin-3-yl) introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyridine-containing analogues may exhibit higher solubility in polar solvents compared to the benzyl variant .

Functional Group Analogues

Tetrazole Derivatives :

- Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone () replace the boronic ester with a tetrazole ring. These derivatives are synthesized via nucleophilic substitution and exhibit antimicrobial activity (e.g., compound 13a showed MIC values of 6.25 µg/mL against S. aureus) .

- Key Difference : The tetrazole group introduces acidity (pKa ~4.9) and hydrogen-bonding capacity, enabling interactions with biological targets, whereas the boronic ester is more reactive in cross-couplings .

Sulfonylpiperazine Derivatives :

- Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () feature sulfonyl groups instead of boronic esters. These derivatives are synthesized via thiol-alkylation and demonstrate antiproliferative activity, with IC₅₀ values <10 µM in cancer cell lines .

Activité Biologique

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H28BNO2

- Molecular Weight : 421.34 g/mol

- CAS Number : 1227068-67-8

- Structure : The compound features a piperazine ring and a boron-containing dioxaborolane moiety which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry as a boron-containing compound can enhance the binding affinity to target proteins.

Target Interactions

- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit kinase inhibition properties. For instance, small molecule inhibitors targeting PI3K and mTOR pathways have shown significant therapeutic effects in cancer models .

- Neurotransmitter Modulation : The piperazine moiety may contribute to interactions with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Biological Activity Data

A summary of biological activity data for similar compounds provides insights into the expected efficacy and safety profiles.

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | PI3Kα | 0.47 | Inhibitor |

| Compound B | mTOR | Low nmolar range | Inhibitor |

| Compound C | EGFR | Sub-micromolar range | Inhibitor |

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

- Study on Cancer Cell Lines :

- Neuropharmacological Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.